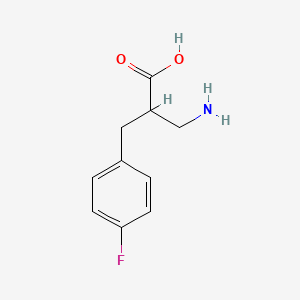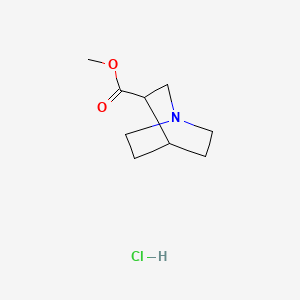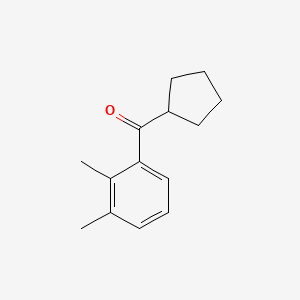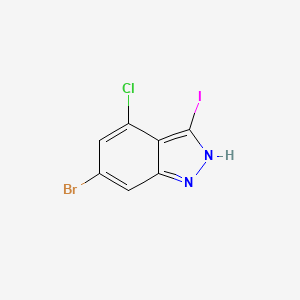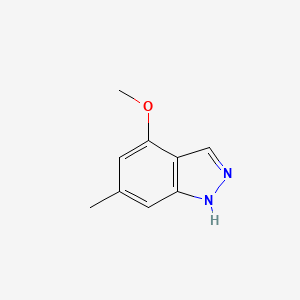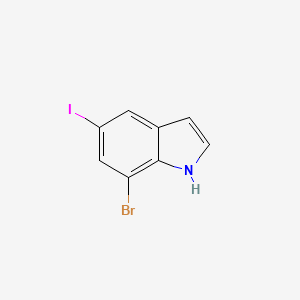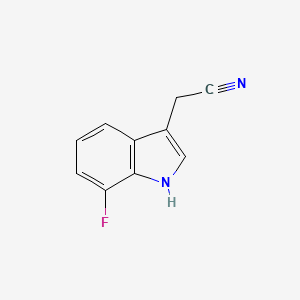
2-(7-Fluoro-1H-indol-3-yl)acetonitrile
Descripción general
Descripción
2-(7-Fluoro-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C10H7FN2 and a molecular weight of 174.17 g/mol. It is a type of fluorophore, which are compounds that can emit light upon being excited .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(1H-indol-3-yl)acetonitrile-based fluorophores, has been reported in the literature . These fluorophores were synthesized by incorporating various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .Molecular Structure Analysis
The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .Chemical Reactions Analysis
The absorption of similar compounds in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
Researchers have developed efficient synthesis methods for fluoroindoles and related compounds, highlighting their potential as probes for investigating enzymatic mechanisms and metabolic pathways. For example, a novel and efficient synthesis of 3-fluorooxindoles from indoles, including derivatives of tryptophan and serotonin, was facilitated by Selectfluor in acetonitrile/water, yielding good to high yields of 3-fluorooxindoles (Takéuchi, Tarui, & Shibata, 2000). These compounds are sterically similar to both oxindoles and 3-hydroxyoxindoles, making them useful for biochemical studies.
Photophysical and Electroluminescence Properties
Fluoroindole derivatives have been synthesized and studied for their optical, thermal, and electroluminescence properties, indicating their potential application in organic light-emitting diode (OLED) technology. A study presented the synthesis of 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores, revealing high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications (Muruganantham et al., 2019).
Molecular Docking and Biological Activity
In the context of medicinal chemistry, fluoroindoles have been explored for their biological activities. A novel hepatitis B (HBV) inhibitor, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was synthesized and showed in vitro nanomolar inhibitory activity against HBV. The compound's structure was analyzed both theoretically and experimentally, demonstrating its potential as a new inhibitor for hepatitis B (Ivashchenko et al., 2019).
Fluorescence Probes for Metal Ions
Fluoroindole derivatives have been employed as fluorescence probes for the selective sensing of metal ions, such as Zn2+. These probes exhibit strong emission and selectivity in physiological pH conditions, making them ideal for biological imaging applications (Ajayaghosh, Carol, & Sreejith, 2005).
Direcciones Futuras
The future directions of 2-(7-Fluoro-1H-indol-3-yl)acetonitrile and similar compounds could involve their use in the development of organic electronic materials due to their tunable optical and electrical properties . They could be used in applications such as two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), information storage devices, nonlinear optics (NLO), sensors, and organic light emitting diodes (OLEDs) .
Propiedades
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPOTDMLSUPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648000 | |
| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Fluoro-1H-indol-3-yl)acetonitrile | |
CAS RN |
959236-14-7 | |
| Record name | (7-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



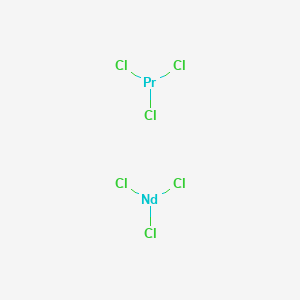
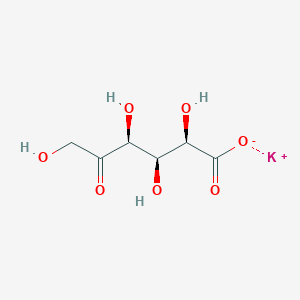
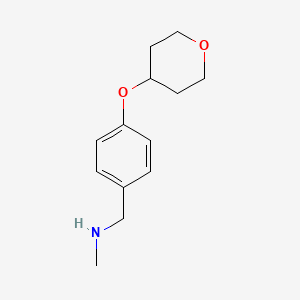
![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)
![[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1604253.png)
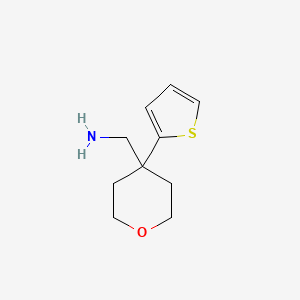
![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)
![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)
